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Methyl n-hexyl disulfide

Gas Chromatography Method Development Volatile Sulfur Analysis

Methyl n-hexyl disulfide is an asymmetric dialkyl disulfide (C₇H₁₆S₂, MW 164.33) with a methyl group and an n-hexyl chain linked by a disulfide bond. It belongs to a class of organosulfur compounds known for their roles in flavor chemistry and self-assembled monolayers.

Molecular Formula C7H16S2
Molecular Weight 164.3 g/mol
CAS No. 64580-52-5
Cat. No. B14485684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl n-hexyl disulfide
CAS64580-52-5
Molecular FormulaC7H16S2
Molecular Weight164.3 g/mol
Structural Identifiers
SMILESCCCCCCSSC
InChIInChI=1S/C7H16S2/c1-3-4-5-6-7-9-8-2/h3-7H2,1-2H3
InChIKeyWZUAZKYWEVGSEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl n-hexyl disulfide (CAS 64580-52-5) Procurement: Key Chemical and Chromatographic Baseline


Methyl n-hexyl disulfide is an asymmetric dialkyl disulfide (C₇H₁₆S₂, MW 164.33) with a methyl group and an n-hexyl chain linked by a disulfide bond [1]. It belongs to a class of organosulfur compounds known for their roles in flavor chemistry and self-assembled monolayers. Unlike symmetric in-class analogs, its structural asymmetry imparts distinct chromatographic retention and olfactory properties critical for selection in analytical and flavor applications [2].

Asymmetric disulfide for distinct volatile and organoleptic profiles
Documented natural occurrence supports flavor authenticity research
Designed for GC-MS volatile profiling and method development
Thermal stability profile suits high-temperature flavor processing

Why Interchanging Dialkyl Disulfides Fails: The Asymmetry and Volatility Gap


In-class compounds such as dimethyl disulfide (DMDS) or diallyl disulfide cannot be used interchangeably with methyl n-hexyl disulfide due to their vastly different chain lengths, symmetry, and resulting physicochemical properties. DMDS is highly volatile with a strong, pungent garlic note, while methyl n-hexyl disulfide offers a milder, green-onion aroma profile and significantly lower volatility [1]. Procurement decisions based solely on the disulfide chemotype risk mismatched sensory performance and incompatible GC retention windows, making targeted sourcing essential [2].

Chromatographic shift: polar column retention differs substantially from dimethyl disulfide, risking misidentification in GC methods.
Thermal behavior: higher boiling point alters volatile release and survival during thermal processing compared to shorter-chain disulfides.
Sensory mismatch: onion-sweet-green profile may not be reproduced by pungent-garlic DMDS; substitution alters sensory outcome.

Quantitative Differentiation Guide for Methyl n-hexyl disulfide vs. Key Comparators


Kovats Retention Index on Polar Column (Isothermal) Head-to-Head Comparison

Under identical isothermal GC conditions (Carbowax 20M, 110 °C, packed column, He carrier), methyl n-hexyl disulfide exhibits a Kovats Retention Index (RI) of 1540, which is 435 units higher than dimethyl disulfide (RI 1105) and 362 units higher than methyl ethyl disulfide (RI 1178) [1]. This quantifies its significantly reduced volatility and increased polar interaction relative to shorter-chain disulfides, directly impacting separation and detection in complex matrices.

RI (Polar Column)
Analytical context
RI 1605 ΔRI +500 vs DMDS (1105)
Supports baseline chromatographic separation from DMDS
DB-Wax vs Carbowax 20M; comparable polar phases
Gas Chromatography Method Development Volatile Sulfur Analysis

Van Den Dool and Kratz RI on Standard Wax Phase Compared to Industry Benchmarks

On a DB-Wax capillary column (temperature ramp, 60 m × 0.25 mm × 0.25 µm), methyl n-hexyl disulfide has a linear retention index (LRI) of 1605, placing it 527 index units above dimethyl disulfide (LRI 1078) and 140 units above diallyl disulfide (LRI 1465) [1][2]. This substantial gap prevents erroneous library matches and enables confident identification in food headspace analysis.

Boiling Point
Data to verify
211.9 °C +103 °C vs DMDS (109 °C)
Enables thermal retention during high-temperature processing
Predicted value; experimental verification recommended
Flavor Chemistry GC-MS Library Matching Quality Control

Boiling Point and Vapor Pressure as Measures of Shelf-Stability

Methyl n-hexyl disulfide has a predicted boiling point of 211.9±9.0 °C at 760 mmHg and a vapor pressure of 0.3±0.4 mmHg at 25 °C . In contrast, dimethyl disulfide boils at 109 °C and diallyl disulfide at 185 °C . The target compound's lower volatility minimizes evaporative losses during formulation and extends headspace consistency in packaged products.

Vapor Pressure
Data to verify
0.3 mmHg ~95-fold lower vs DMDS (28.6)
Reduces evaporative loss; supports prolonged aroma shelf life
Predicted at 25 °C; confirm experimentally
Formulation Stability Volatility Management Long-Term Storage

Olfactory Character and Natural Occurrence as a 'Green' Flavor Differentiator

Patent literature describes asymmetric methyl alkyl disulfides as imparting an 'onionic sweet smell and green fragrance' suitable for food and cosmetic use [1]. Unlike the pungent garlic/cauliflower odor of dimethyl disulfide or the sharp allium note of diallyl disulfide, methyl n-hexyl disulfide offers a milder, sweeter aroma profile. It is reported in Rosa canina essential oil, potentially supporting natural sourcing claims [2].

Lipophilicity
Class-level
LogP 4.43 ~3.4 log units above DMDS
Favors lipid-phase partitioning in emulsions
ACD/LogP predicted; DMDS logP estimated
Natural Flavors Sensory Science Label Claims

Optimal Application Scenarios for Methyl n-hexyl disulfide Based on Evidence


GC-MS Flavor Reference Standard for Fermented Seafood Products

In fish sauce and other fermented seafood headspace analysis, methyl n-hexyl disulfide elutes at LRI 1605 on DB-Wax, clearly separated from the more abundant dimethyl (1078) and diallyl disulfides (1465) [1]. Procuring this compound as a pure standard rather than relying on a mixed disulfide cocktail allows for unequivocal peak assignment and accurate quantitation in complex matrices.

Design of Green-Onion Type Flavor Formulations

Flavorists can leverage the 'onionic sweet smell and green fragrance' character of methyl n-hexyl disulfide, as indicated in patent disclosures [2], to replicate the delicate top-note of fresh green onions in savory applications. This is unachievable with harsher, garlic-dominant disulfides like DMDS or DADS.

Low-Volatility Sulfur Donor in Self-Assembled Monolayer (SAM) Research

The asymmetric dialkyl disulfide structure of methyl n-hexyl disulfide, with one short methyl and one long hexyl chain, provides a distinct molecular footprint for forming mixed self-assembled monolayers on gold [3]. Its lower vapor pressure and higher boiling point compared to symmetric short-chain disulfides reduce evaporative loss during solution preparation, improving reproducibility in surface science studies.

Application
Selection Property
Validation Focus
GC-MS reference for fermented food volatiles
Polar column retention in the sulfur-volatile elution zone
Co-elution risk assessment with DMDS
Thermally processed savory flavor
High boiling point and low vapor pressure
Flavor survival during baking/extrusion
Oil-based emulsion flavor delivery
High logP for lipid-phase partitioning
Flavor release kinetics from lipid compartment
Natural flavor reconstituent for fermented profiles
Documented natural occurrence in fish sauce
Authenticity support and regulatory context
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